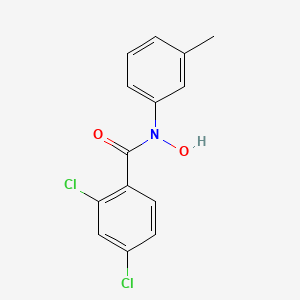
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, a hydroxy group, and a 3-methylphenyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amide group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a solvent like ethanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine or dechlorinated product.
Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorine atoms and the amide group can participate in various chemical interactions. These interactions can affect the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-N-(3-methylphenyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2,4-Dichloro-N-hydroxybenzamide: Lacks the 3-methylphenyl group, which may influence its chemical properties and applications.
N-hydroxy-N-(3-methylphenyl)benzamide:
Uniqueness
2,4-Dichloro-N-hydroxy-N-(3-methylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine atoms and a hydroxy group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
79115-35-8 |
|---|---|
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-hydroxy-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-3-2-4-11(7-9)17(19)14(18)12-6-5-10(15)8-13(12)16/h2-8,19H,1H3 |
InChI-Schlüssel |
OTJKGYCJALAOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


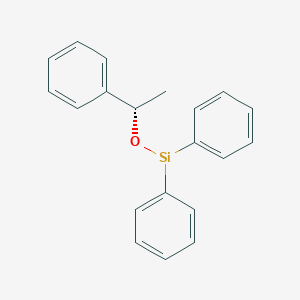

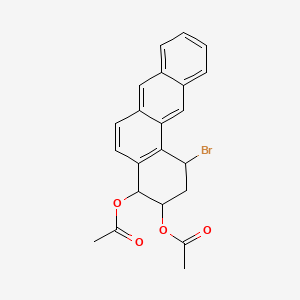

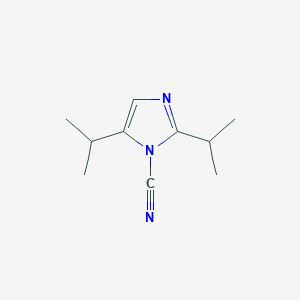
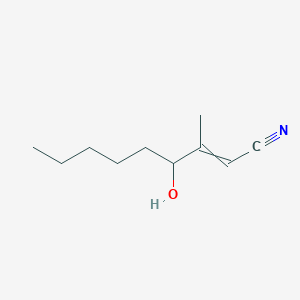
![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
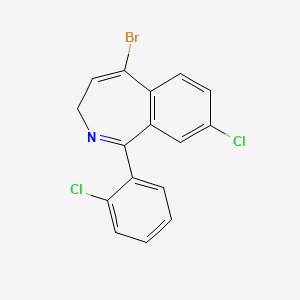
![(2-[Dichloro(methyl)silyl]ethyl)(trivinyl)silane](/img/structure/B14430321.png)
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
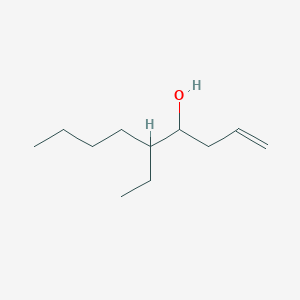
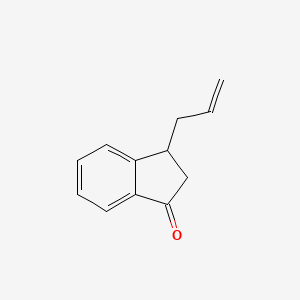
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

